2-bromo-1-(1H-indol-3-yl)propan-1-one
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Overview
Description
2-Bromo-1-(1H-indol-3-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom attached to the first carbon of a propanone group, which is further connected to an indole ring at the third position.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
Indole derivatives have been reported to exhibit various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a complex interaction with multiple targets leading to diverse biochemical changes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its overall biological activity .
Result of Action
Based on the diverse biological activities of indole derivatives, it can be inferred that the compound may induce a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and exhibit diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to influence cell function through various mechanisms, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1H-indol-3-yl)propan-1-one typically involves the bromination of 1-(1H-indol-3-yl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives.
Reduction: Formation of 1-(1H-indol-3-yl)propan-1-ol.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
2-Bromo-1-(1H-indol-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(1H-indol-3-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.
1-(1H-indol-3-yl)ethanone: Shorter carbon chain, resulting in different chemical and biological properties.
Uniqueness
2-Bromo-1-(1H-indol-3-yl)propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and potentially increases its biological activity compared to similar compounds.
Biological Activity
2-Bromo-1-(1H-indol-3-yl)propan-1-one is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a bromine atom attached to an indole ring and a propan-1-one moiety, contributing to its unique electrophilic properties. Its molecular formula is C10H8BrN1O. The presence of the bromine atom enhances its reactivity in various biological systems, making it a promising candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, influencing various signaling pathways. The specific receptors targeted by this compound remain to be fully elucidated .
- Biochemical Pathways : Compounds like this one can modulate pathways related to inflammation, cancer progression, and microbial resistance. For instance, indole derivatives have shown potential in inhibiting key enzymes involved in cancer cell proliferation .
Antimicrobial Activity
Indole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit:
- Antibacterial Effects : Effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 40 to 50 µg/mL .
Anticancer Properties
Indole derivatives are also being explored for their anticancer potential:
- Cell Proliferation Inhibition : Studies suggest that this compound may inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Similar compounds have shown effectiveness against breast and colon cancer cells .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Bromoindole | Indole with a bromine substituent | Antimicrobial, anticancer |
1-(1H-Indol-3-yl)propan-2-one | Indole linked to propanone | Antimicrobial, analgesic |
3-Bromoindole | Bromine at position 3 of the indole ring | Antifungal, anticancer |
2-Bromo-N-methylindole | Methyl group on nitrogen | Neuroprotective |
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- Neuroprotective Effects : In models of neurodegeneration, related indole derivatives have been shown to enhance cognitive function and reduce neuroinflammation .
- Antioxidant Properties : Some studies indicate that these compounds can scavenge free radicals, potentially reducing oxidative stress in cells .
- Inhibition of Enzymatic Activities : Research has demonstrated that certain indole derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.
Properties
IUPAC Name |
2-bromo-1-(1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7(12)11(14)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDRSWRYWHAWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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